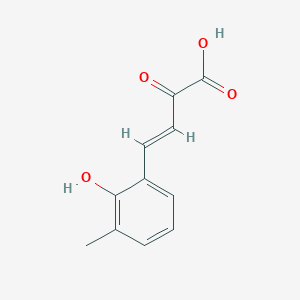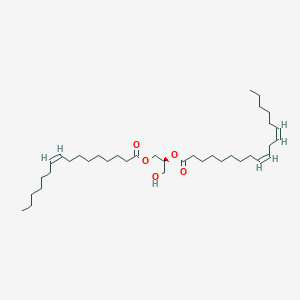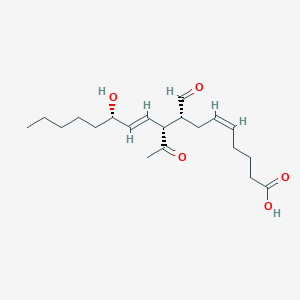
Levuglandin D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levuglandin D2 is a levuglandin.
LGD2 belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, LGD2 is considered to be an eicosanoid lipid molecule. LGD2 is considered to be a practically insoluble (in water) and relatively neutral molecule. LGD2 has been primarily detected in urine. Within the cell, LGD2 is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
- Levuglandins D2 (LGD2) and E2 are derivatives with prostanoid side chains produced during prostaglandin biosynthesis. They rapidly adduct to proteins, impacting conditions like Alzheimer's disease. Cheng, Yu, Xu, and Salomon (2017) confirmed the molecular structure of oxidized LGD2, highlighting its potential significance in disease pathways and therapeutic targeting (Cheng, Yu, Xu, & Salomon, 2017).
- Amarnath et al. (2005) reported a synthesis method for Levuglandin E2, which could be adapted for stable isotope or radiolabeling, useful for further scientific studies (Amarnath, Amarnath, Masterson, Davies, & Roberts, 2005).
Interaction with Nucleosides and DNA
- Carrier et al. (2009) identified the formation of stable levuglandin-deoxycytidine (LG-dC) adducts upon reaction with DNA, providing insights into potential genotoxic effects and implications for conditions like cancer (Carrier, Amarnath, Oates, & Boutaud, 2009).
Role in Cellular and Molecular Pathology
- Davies et al. (2010) explored how Levuglandins and isoketals modify phosphatidylethanolamine, contributing to cytotoxicity in inflammatory conditions, indicating a potential target for therapeutic intervention (Davies, Sullivan, Matafonova, Roberts, & Amarnath, 2010).
- Boutaud et al. (2001) characterized covalent adducts formed by levuglandins with lysine in proteins, suggesting mechanisms by which Levuglandins may contribute to pathophysiological processes (Boutaud, Brame, Chaurand, Li, Rowlinson, Crews, Ji, Marnett, Caprioli, Roberts, & Oates, 2001).
Implications in Neurodegenerative Diseases
- Boutaud et al. (2005) reviewed the role of Levuglandins in the lipid-modification of brain proteins, particularly in the context of Alzheimer's disease. Their study highlights the intersection of β-amyloid, cyclooxygenase activity, and Levuglandin-induced protein modifications (Boutaud, Andreasson, Zagol-Ikapitte, & Oates, 2005).
- Zhang, Li, and Li (2011) provided a comprehensive overview of the generation and detection of Levuglandins and Isolevuglandins in vitro and in vivo, outlining their role as biomarkers of oxidative injury (Zhang, Li, & Li, 2011).
Biomarkers and Detection Methods
- Davies et al. (2007) developed a method to measure chronic oxidative and inflammatory stress by quantifying isoketal/levuglandin protein adducts, furthering the understanding of their role in pathophysiological processes (Davies, Amarnath, Brame, Boutaud, & Roberts, 2007).
Eigenschaften
CAS-Nummer |
91712-44-6 |
|---|---|
Produktname |
Levuglandin D2 |
Molekularformel |
C20H32O5 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(5Z,8R,9R,10E,12S)-9-acetyl-8-formyl-12-hydroxyheptadeca-5,10-dienoic acid |
InChI |
InChI=1S/C20H32O5/c1-3-4-7-11-18(23)13-14-19(16(2)22)17(15-21)10-8-5-6-9-12-20(24)25/h5,8,13-15,17-19,23H,3-4,6-7,9-12H2,1-2H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19-/m0/s1 |
InChI-Schlüssel |
MLLWPVVMXGUOHD-QNUMDXCLSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]([C@@H](C/C=C\CCCC(=O)O)C=O)C(=O)C)O |
SMILES |
CCCCCC(C=CC(C(CC=CCCCC(=O)O)C=O)C(=O)C)O |
Kanonische SMILES |
CCCCCC(C=CC(C(CC=CCCCC(=O)O)C=O)C(=O)C)O |
Physikalische Beschreibung |
Solid |
Synonyme |
levuglandin D2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Naphthalen-1-ylamino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B1242289.png)
![2-[4-[4,4-Bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1242293.png)
![6,21-Dioxo-5,12,15,22,29,32,37,40-octaoxa-1,26-diazahexacyclo[24.8.8.02,11.04,9.016,25.018,23]dotetraconta-2(11),3,7,9,16(25),17,19,23-octaene-7,20-dicarboxylic acid](/img/structure/B1242294.png)
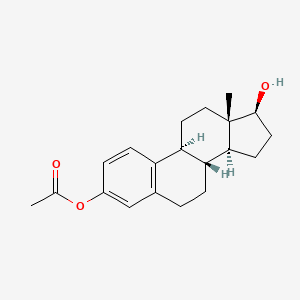
![6-[(2,6-dichlorophenyl)methoxy]-3-phenylsulfanyl-1H-indole-2-carboxylic acid](/img/structure/B1242297.png)
![Ethanone, 1-[3-(a-D-glucopyranosyloxy)-2-furanyl]-](/img/structure/B1242298.png)
![5-Methylidenespiro[cyclopentane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-1-one](/img/structure/B1242299.png)

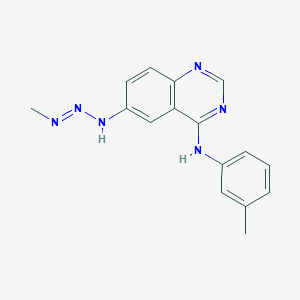
![(5S,8R,9S,10S,12R,13S,14S,17S)-12-hydroxy-17-[(2R)-2-[(1R,3R)-1-hydroxy-3-[(1S,2R)-2-methylcyclopropyl]butyl]oxiran-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242302.png)
